molecular formula C9H15F2NO B14034774 (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol

(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol

Cat. No.: B14034774
M. Wt: 191.22 g/mol
InChI Key: PTUSEHGLYFXGMA-UHFFFAOYSA-N
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Description

(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H15F2NO It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further linked to a difluoropyrrolidine ring

Preparation Methods

The synthesis of (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoropyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through the reaction of a suitable amine with a difluorinated reagent under controlled conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a cyclopropyl halide and a base.

    Methanol Addition: The final step involves the addition of a methanol moiety to the cyclopropyl group, typically through a nucleophilic substitution reaction.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.

Chemical Reactions Analysis

(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and cyclopropyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol include:

    (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)ethanol: Differing by an additional carbon in the alcohol moiety.

    (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)amine: Featuring an amine group instead of a methanol group.

    (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)ketone: Containing a ketone group in place of the methanol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15F2NO

Molecular Weight

191.22 g/mol

IUPAC Name

[1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C9H15F2NO/c10-9(11)3-4-12(6-9)5-8(7-13)1-2-8/h13H,1-7H2

InChI Key

PTUSEHGLYFXGMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2CCC(C2)(F)F)CO

Origin of Product

United States

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